3,9-diaminobenzo[f]quinazolin-1(2H)-one
Description
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3,9-diamino-2H-benzo[f]quinazolin-1-one |
InChI |
InChI=1S/C12H10N4O/c13-7-3-1-6-2-4-9-10(8(6)5-7)11(17)16-12(14)15-9/h1-5H,13H2,(H3,14,15,16,17) |
InChI Key |
ARIQVZAPFSKYSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC(=N3)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Cyclization Strategies
Palladium-catalyzed reactions are pivotal for constructing the benzo[f]quinazolinone core. A representative approach involves Suzuki–Miyaura cross-coupling followed by acid-mediated cyclization. For instance, substituted 2-iodobenzamides can react with aryl boronic acids bearing protected amino groups under palladium catalysis to form intermediates that undergo Brønsted acid-mediated cyclization (Figure 1) .
Key Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Na₂CO₃
-
Solvent : Toluene/water (3:1)
-
Temperature : 100°C, 12 hours
Post-cyclization, nitro groups at positions 3 and 9 are reduced to amines using H₂/Pd-C or NaBH₄/CoCl₂, yielding the target compound . This method achieves moderate yields (45–70%) but requires careful handling of air-sensitive intermediates.
Copper-Mediated Cyclocondensation of o-Aminobenzamide Derivatives
Copper catalysts enable efficient cyclocondensation reactions. A two-step protocol involves:
-
Coupling of 3,9-dinitroanthranilic acid with urea under Cu(OAc)₂·H₂O catalysis to form 3,9-dinitrobenzo[f]quinazolin-1(2H)-one.
-
Catalytic hydrogenation with Raney nickel to reduce nitro groups to amines .
Optimized Parameters :
-
Catalyst : Cu(OAc)₂·H₂O (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Solvent : DMF
-
Yield : 68% after hydrogenation
This method benefits from inexpensive reagents but faces limitations in regioselectivity during nitration steps.
Zinc-Promoted Tandem Cyclization
Zinc catalysts facilitate atom-economical syntheses in aqueous media. A one-pot reaction of 3,9-diaminoanthranilamide with formamide in the presence of Zn(PFO)₂ yields the target compound via tandem N-methylation and cyclization (Figure 2) .
Advantages :
-
Solvent : Water (micellar medium)
-
Catalyst Loading : 5 mol% Zn(PFO)₂
-
Yield : 82%
-
Reaction Time : 4 hours
This green approach minimizes waste but requires precise pH control to prevent hydrolysis.
Metal-Free Synthesis Using Organocatalysts
Phosphoric acid catalysts enable nitro-to-amine conversions without metals. A three-component reaction of 3,9-dinitro-2-cyanobenzamide with ammonium acetate and paraformaldehyde under L-proline catalysis generates the diaminobenzo[f]quinazolinone scaffold .
Conditions :
-
Catalyst : L-Proline (20 mol%)
-
Solvent : Ethanol
-
Temperature : Reflux, 6 hours
-
Yield : 75%
This method avoids metal contamination but struggles with scalability.
Microwave-Assisted Cyclization
Microwave irradiation accelerates the formation of the quinazolinone ring. A nitro-substituted precursor is irradiated with NH₃ in DMSO at 150°C for 20 minutes, followed by nitro reduction with Fe/NH₄Cl (Figure 3) .
Benefits :
-
Reaction Time : <30 minutes
-
Yield : 89%
-
Energy Efficiency : 40% reduction vs. conventional heating
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Palladium catalysis | Pd(PPh₃)₄ | 70 | 12 | Regioselective coupling | Air-sensitive intermediates |
| Copper cyclocondensation | Cu(OAc)₂ | 68 | 24 | Low cost | Moderate regioselectivity |
| Zinc-promoted | Zn(PFO)₂ | 82 | 4 | Aqueous conditions | pH sensitivity |
| Metal-free | L-Proline | 75 | 6 | No metal residues | Scalability issues |
| Microwave-assisted | None | 89 | 0.5 | Rapid synthesis | High equipment cost |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,9-diaminobenzo[f]quinazolin-1(2H)-one?
Answer:
A common approach involves multi-step reactions starting with halogenated intermediates. For example, 3-amino-9-bromo derivatives can be synthesized via refluxing precursor compounds in ethanol under basic conditions (e.g., 0.1N NaOH) for extended periods (~21.5 hours), followed by filtration, solvent evaporation, and purification via ether extraction and neutralization . Optimizing reaction conditions (e.g., temperature, solvent polarity) and substituent compatibility is critical to avoid side reactions. Post-synthesis characterization using NMR, IR, and mass spectrometry ensures structural fidelity .
Basic: How is the electronic structure of this compound characterized experimentally and computationally?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are widely used to compute molecular orbitals, electrostatic potentials, and Fukui functions. These parameters predict nucleophilic/electrophilic sites, validated experimentally via spectroscopic techniques (e.g., -NMR chemical shifts, IR carbonyl stretching frequencies) . For instance, substituents like -NH significantly alter electron density at the 12N and 14N atoms, detectable via Fukui function analysis .
Advanced: How do substituent-induced Fukui function variations influence reactivity in benzo[f]quinazolinone derivatives?
Answer:
Substituents (-OH, -Cl, -CH, -NH) modulate electrophilic () and nucleophilic () Fukui functions at key atomic centers. For example:
- 12N atom : Nucleophilic reactivity follows -OH > -Cl > -CH_2$ .
- 15O atom : Electrophilic reactivity ranks -CH_2 > -H .
These trends guide site-selective functionalization for drug design. Computational workflows (e.g., Gaussian 09) paired with experimental validation (Hammett constants) resolve discrepancies .
Advanced: How reliable are DFT-derived global hardness parameters in predicting experimental drug activity?
Answer:
A linear correlation () exists between ab-initio global hardness () and experimental drug activity for benzo[f]quinazolinones. The proposed model:
shows excellent agreement for -OH and -Cl substituents. However, semi-empirical methods (e.g., AM1) exhibit lower accuracy for -NH derivatives, likely due to inadequate parametrization of amino groups . Researchers should cross-validate using hybrid functionals (e.g., CAM-B3LYP) and experimental IC assays.
Advanced: How to resolve contradictions between theoretical and experimental activity data?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or inadequate basis sets. Mitigation strategies include:
- Solvent modeling : Use implicit solvation models (e.g., PCM) to account for dielectric environments .
- Dynamic simulations : Perform molecular dynamics (MD) to assess conformational stability .
- Multi-parameter regression : Incorporate softness (), electrophilicity (), and local reactivity descriptors into QSAR models .
Advanced: What methodological frameworks validate computational predictions of reaction mechanisms?
Answer:
A three-step validation protocol is recommended:
Theoretical : Compare Fukui functions and dual descriptor maps across DFT levels (e.g., B3LYP vs. M06-2X) .
Experimental : Synthesize derivatives with targeted substituents and measure kinetic parameters (e.g., ) in nucleophilic/electrophilic assays .
Statistical : Apply multivariate analysis (e.g., PCA) to identify dominant reactivity drivers from computed/experimental datasets .
Basic: What spectroscopic techniques confirm successful synthesis of this compound?
Answer:
- -NMR : Aromatic proton signals (δ 7.3–8.6 ppm) and amine protons (δ ~5.2 ppm) confirm the quinazolinone core .
- IR : Stretching vibrations at ~1602 cm (C=O) and ~1531 cm (C-N) validate the lactam structure .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 270 [M]) and fragmentation patterns ensure purity .
Advanced: How do steric and electronic effects of substituents influence regioselectivity in subsequent reactions?
Answer:
- Steric effects : Bulky groups (e.g., -CH) at position 3C reduce accessibility to electrophilic agents, favoring reactions at 12N .
- Electronic effects : Electron-withdrawing groups (-Cl) enhance electrophilicity at 15O, directing nucleophilic attacks to this site .
Combined MD and NBO analysis quantifies these effects, enabling predictive retrosynthetic planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
